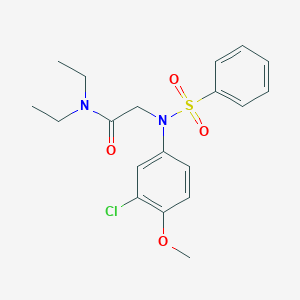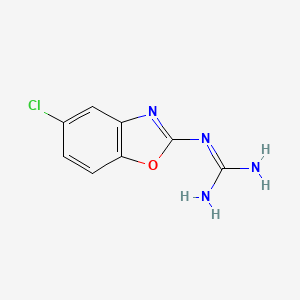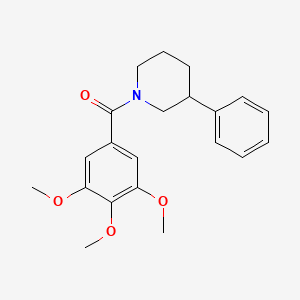![molecular formula C21H12F4N2O B5069748 2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides.
科学的研究の応用
2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and the oxadiazole ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-Fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole lies in its specific substitution pattern and the presence of both fluorinated and trifluoromethylated phenyl groups. These structural features contribute to its distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F4N2O/c22-16-11-7-14(8-12-16)19-26-27-20(28-19)18-4-2-1-3-17(18)13-5-9-15(10-6-13)21(23,24)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZMZJSSCOZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5069687.png)
![(5Z)-5-({[2-(diethylamino)ethyl]amino}methylidene)-6-hydroxy-3-(naphthalen-1-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B5069719.png)
![N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B5069725.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
METHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5069740.png)


![2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
![11-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5069769.png)
![N-[2-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B5069777.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)isonicotinamide](/img/structure/B5069785.png)

